molecular formula C31H24O10 B562488 Sikokianin C CAS No. 159813-69-1

Sikokianin C

Cat. No.: B562488
CAS No.: 159813-69-1
M. Wt: 556.523
InChI Key: QOPUSVUZHPIYER-VGGPVXIDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sikokianin C is a naturally occurring biflavonoid compound classified within the AA type, consisting of a flavan-flavan structure . It is derived from plants in the Thymelaeaceae family . As a member of the biflavonoid family, which is recognized for a wide spectrum of pharmacological activities, this compound is a compound of interest in basic research . Biflavonoids, in general, have been reported to possess anti-inflammatory, antioxidant, and antibacterial properties in research settings, making them subjects of study for various biomedical applications . Researchers are exploring such compounds for their potential effects on the central nervous and cardiovascular systems . This product is intended for Research Use Only (RUO) and is not approved for use in clinical diagnostics, therapeutics, or any human or veterinary applications .

Properties

IUPAC Name

(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUSVUZHPIYER-VGGPVXIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Ethanol (EtOH) or methanol (MeOH) is preferred for extracting biflavonoids due to their polarity:

  • Primary Extraction : Powdered roots (2.6 kg) are exhaustively extracted with 95% aqueous EtOH (3 × 9 L) at room temperature.

  • Concentration : The combined ethanolic extract is evaporated under reduced pressure to yield a crude residue (270 g).

Sequential Partitioning

The crude extract is fractionated using solvents of increasing polarity:

  • Suspension : The residue is suspended in H₂O (1 L) and partitioned sequentially with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (BuOH).

  • Yields :

    • PE fraction: 34 g

    • EtOAc fraction: 110 g

    • BuOH fraction: 89 g.

The EtOAc fraction, rich in biflavonoids, is prioritized for further isolation.

Fractionation and Isolation

Column Chromatography (CC)

  • Stationary Phase : Silica gel (200–300 mesh) or polyamide resin.

  • Elution : Gradients of PE/EtOAc (9:1 → 5:5) or MeOH/H₂O (7:3 → 9:1) are used to separate compounds.

  • Key Fractions : Fraction 4 (PE/EtOAc 5:5 eluent) contains this compound precursors.

Medium-Pressure Liquid Chromatography (MPLC)

  • Column : Octadecyl silica gel (C-18, 3.5 × 30 cm).

  • Eluent : MeOH/H₂O (50:50 → 90:10) at 5 mL/min.

  • Outcome : this compound is eluted at 70–80% MeOH, yielding 28 mg from 2.6 kg roots.

Purification Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column : Semipreparative C-18 (5 µm, 10 × 250 mm).

  • Mobile Phase : Isocratic 50% MeOH at 5 mL/min.

  • Purity : >95%, confirmed by analytical HPLC.

Recrystallization

  • Solvent System : MeOH/H₂O (9:1) at 4°C.

  • Yield : 15–20 mg of crystalline this compound.

Structural Characterization

Spectroscopic Analysis

  • HR-ESI-MS : m/z 557.1442 [M+H]⁺ (calc. 557.1448 for C₃₁H₂₅O₁₀).

  • ¹H-NMR (500 MHz, CD₃OD) :

    δ (ppm)MultiplicityAssignment
    5.57d (J = 5.0 Hz)H-2
    3.19br sH-3
    5.74d (J = 2.0 Hz)H-6
    3.79sOCH₃
  • ¹³C-NMR : Key signals at δ 198.5 (C-4 ketone) and 51.0 (C-3″) confirm biflavanone linkage.

Data Tables

Table 1: Extraction Yields from Wikstroemia indica

StepSolvent/TechniqueYield (g)
Crude EtOH extract95% EtOH270
EtOAc fractionLiquid-liquid partition110
Final this compoundMPLC + HPLC0.028

Table 2: Chromatographic Conditions for Purification

TechniqueColumnEluentFlow Rate
MPLCC-18 (3.5 × 30 cm)MeOH/H₂O (50→90%)5 mL/min
HPLCC-18 (10 × 250 mm)50% MeOH isocratic5 mL/min

Challenges and Optimization

  • Low Natural Abundance : this compound constitutes <0.01% of dry root weight, necessitating large-scale extraction.

  • Co-Elution Issues : Biflavanones (e.g., sikokianins A–D) require orthogonal chromatography (C-18 + silica gel) for separation.

  • Stability : Degradation in acidic conditions; neutral pH maintained during extraction .

Chemical Reactions Analysis

Types of Reactions: Sikokianin C undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the double bonds and other reducible groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the this compound structure, potentially enhancing its biological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various reagents, including halogens and nucleophiles, can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

Sikokianin C has several scientific research applications, including:

Mechanism of Action

Sikokianin C exerts its effects by selectively inhibiting the activity of cystathionine β-synthase. This enzyme is crucial in the trans-sulfuration pathway, which converts homocysteine into cysteine. By binding to a specific cavity in the enzyme, this compound disrupts its function, leading to reduced proliferation and migration of cancer cells . The molecular targets and pathways involved include the inhibition of hydrogen sulfide production and the modulation of homocysteine metabolism.

Comparison with Similar Compounds

Aminooxyacetic Acid (AOAA)

  • Mechanism: AOAA is a broad-spectrum inhibitor of CBS and cystathionine γ-lyase (CSE), acting non-competitively by binding pyridoxal 5′-phosphate (PLP)-dependent enzymes .
  • Potency : AOAA has a higher IC50 (7.5–8.6 μM ) compared to Sikokianin C (0.9 μM ) in CBS inhibition assays .
  • Selectivity : AOAA lacks selectivity, inhibiting both CBS and CSE, which may cause cardiovascular side effects due to systemic H2S depletion .
  • Antitumor Efficacy : AOAA shows weaker antiproliferative effects (IC50 = 159.2 μM in HT29 cells) compared to this compound (IC50 = 1.6 μM) .

CH004

  • Mechanism : CH004 (3-phenyl-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione) is a synthetic CBS inhibitor identified via high-throughput screening. It selectively inhibits CBS over CSE (30-fold) and directly scavenges H2S .
  • Potency : CH004 has an IC50 < 1 μM for CBS, comparable to this compound, but its H.="" activity="" complicates="" its="" li="" mechanism="" sub>s-scavenging="">
  • Antitumor Efficacy : CH004 inhibits proliferation in high-CBS cell lines (IC50 = 10–20 μM), less potent than this compound .
  • >2<>

Other Flavonoids

  • Sikokianin B : A structural analog with antitubercular activity but uncharacterized CBS inhibition .
  • Isochamaejasmin: Another biflavonoid from Wikstroemia spp.; its CBS interaction is unreported, though it shares this compound’s antimalarial and anti-inflammatory properties .

Key Data Tables

Table 1: Enzymatic and Cellular Potency of CBS Inhibitors

Compound CBS IC50 (μM) CSE Inhibition HT29 Cell IC50 (μM) Selectivity for CBS
This compound 0.9 ± 0.2 None 1.6 ± 0.2 High
AOAA 7.5 ± 0.6 Yes 159.2 ± 22.3 Low
CH004 <1.0 Minimal 10–20 Moderate

Table 2: Structural and Functional Comparison

Compound Core Structure Key Binding Residues (CBS) Additional Targets/Effects
This compound Biflavonoid T193, H203, Y223, Y308 Anti-inflammatory, iNOS inhibition
AOAA Aminooxy acid PLP cofactor CSE inhibition, H2S depletion
CH004 Triazinedione Undetermined H2S scavenging

Critical Analysis of Research Findings

  • Specificity : this compound’s selectivity for CBS over CSE is superior to AOAA and CH004, attributed to its hydrogen-bond interactions with CBS-specific residues .
  • Multitarget Effects: Despite CBS targeting, this compound retains residual antiproliferative activity in CBS-knockdown cells, suggesting roles in iNOS inhibition or redox modulation .
  • Therapeutic Potential: this compound’s synergy with bevacizumab in reducing liver metastasis highlights its clinical relevance, whereas AOAA’s non-selectivity limits utility .

Biological Activity

Sikokianin C is a natural biflavonoid compound isolated from the plant Wikstroemia sikokiana. It has garnered attention in scientific research due to its significant biological activities, particularly its selective inhibition of cystathionine β-synthase (CBS), an enzyme implicated in various diseases, including cancer. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is classified as a C-3/C-3ʺ biflavanone.
  • Source : Isolated from Wikstroemia sikokiana.
  • CAS Number : 159813-69-1.

This compound primarily targets cystathionine β-synthase (CBS), which plays a crucial role in the trans-sulfuration pathway, converting homocysteine into cysteine. The inhibition of CBS by this compound affects cellular processes related to cancer progression.

Key Mechanisms:

  • Selective Inhibition : this compound acts as a competitive inhibitor of CBS, demonstrating an IC50 value of approximately 1.6 μM against HT29 colon cancer cells .
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells in a dose-dependent manner .
  • Impact on Tumor Growth : In vivo studies show that treatment with this compound significantly reduces tumor volume and weight in mouse models with human colon cancer xenografts .

In Vitro Studies

In vitro experiments have established the potency of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (μM) Effect Observed
HT291.6Suppression of proliferation and induction of apoptosis
Other Colon Cell LinesVariesAntitumor effects noted, specific values not reported

In Vivo Studies

Animal model studies further corroborate the anticancer efficacy of this compound:

  • Model Used : Human colon cancer xenografts in mice.
  • Dosage Effects : Various dosages were tested, revealing a dose-dependent reduction in tumor size and weight.

Case Studies

  • Study on HT29 Cells : A detailed investigation revealed that this compound effectively inhibited cell proliferation and induced apoptosis. Molecular docking studies identified key residues involved in the binding of this compound to CBS, enhancing understanding of its mechanism .
  • In Vivo Efficacy : Mice treated with this compound showed significant reductions in tumor growth compared to control groups, highlighting its potential as a therapeutic agent for colon cancer .

Pharmacological Properties

This compound exhibits favorable pharmacokinetic properties, allowing it to effectively reach its target within biological systems. Its stability under experimental conditions suggests potential for therapeutic applications.

Comparison with Related Compounds

This compound is part of a broader class of biflavonoids, including:

Compound Name Type Notable Activity
Sikokianin ABiflavanoneAntioxidant properties
Sikokianin BBiflavanoneModerate anticancer activity
Sikokianin DBiflavanoneSimilar CBS inhibitory effects
Neochamaejasmin BBiflavanoneAnticancer activity

Among these compounds, this compound stands out due to its potent and selective inhibition of CBS, making it a promising candidate for further development in cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.